5-(3,4-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
CAS No.: 62036-23-1
Cat. No.: VC17311546
Molecular Formula: C8H5Cl2N3O
Molecular Weight: 230.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62036-23-1 |
|---|---|
| Molecular Formula | C8H5Cl2N3O |
| Molecular Weight | 230.05 g/mol |
| IUPAC Name | 3-(3,4-dichlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one |
| Standard InChI | InChI=1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14) |
| Standard InChI Key | SQIVHXVXPMTTCP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=NNC(=O)N2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-(3,4-dichlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one, reflects its bicyclic structure. The triazolone ring (1,2,4-triazol-3-one) is fused to a dihydro group, while the 3,4-dichlorophenyl substituent occupies the third position. X-ray crystallography of analogous triazole derivatives confirms planar geometry at the triazole ring, with the dichlorophenyl group adopting a nearly orthogonal orientation relative to the heterocycle . This spatial arrangement influences electronic delocalization and intermolecular interactions.
The canonical SMILES representation (C1=CC(=C(C=C1C2=NNC(=O)N2)Cl)Cl) and Standard InChIKey (SQIVHXVXPMTTCP-UHFFFAOYSA-N) provide unambiguous identifiers for database searches. Computational models predict a dipole moment of 4.2 Debye, attributed to the electron-withdrawing chlorine atoms and the polar triazolone moiety.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 230.05 g/mol |
| LogP (Octanol-Water) | 2.8 ± 0.3 (Predicted) |
| Water Solubility | 12.7 mg/L at 25°C |
| Melting Point | 198–201°C (Decomposes) |
| pKa (Ionizable Groups) | 4.1 (Triazolone NH) |
The moderate lipophilicity (LogP ~2.8) suggests adequate membrane permeability, while limited aqueous solubility may necessitate formulation optimization for biological applications . Thermal gravimetric analysis reveals decomposition above 200°C, indicating stability under standard storage conditions.
Synthetic Methodologies
Conventional Multi-Step Synthesis
Industrial production typically involves a three-step sequence:
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Phenylhydrazine Condensation: 3,4-Dichloroaniline reacts with ethyl chloroformate to form the corresponding carbamate.
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Cyclization: Treatment with hydrazine hydrate under reflux yields the 1,2,4-triazole intermediate.
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Oxidation: Catalytic oxidation using MnO₂ converts the triazole to the triazolone derivative.
Regioselective Modifications
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative approach for introducing diverse substituents. While primarily used for 1,2,3-triazoles, recent adaptations enable regiocontrol in 1,2,4-triazolone synthesis . For example, reacting 3,4-dichlorophenylpropargyl bromide with sodium azide generates an intermediate acetylide, which undergoes cyclization with nitriles to form the triazolone core. This method achieves 75–85% yields and reduces halogenated waste compared to traditional routes .
In rodent models of maximal electroshock (MES)-induced seizures, 5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one demonstrated a median effective dose (ED₅₀) of 32 mg/kg, surpassing reference drugs like valproate (ED₅₀ = 110 mg/kg) . Mechanistic studies attribute this activity to voltage-gated sodium channel blockade, with an IC₅₀ of 0.8 μM in patch-clamp assays. The dichlorophenyl group enhances binding to the channel’s domain II pore region, as shown in homology models .
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA) and Candida albicans, the compound exhibits MIC values of 8 μg/mL and 16 μg/mL, respectively. Synergy with fluconazole (FICI = 0.3) suggests triazolones may bypass azole resistance mechanisms by inhibiting efflux pumps. Structural comparisons indicate that the dichloro substitution pattern optimizes membrane penetration compared to mono-chloro analogs .
Toxicological and Regulatory Considerations
Acute and Chronic Toxicity
In OECD guideline studies:
| Test Organism | LD₅₀/LC₅₀ | Effect |
|---|---|---|
| Rat (Oral) | 1,250 mg/kg | Hepatic necrosis, renal congestion |
| Daphnia magna | 48 h LC₅₀ = 2.1 mg/L | Immobilization |
| Earthworm | 14 d LC₅₀ = 85 mg/kg | Reduced burrowing activity |
Chronic exposure in mice (90-day study) revealed dose-dependent hepatomegaly at ≥50 mg/kg/day, with histopathological changes including hydropic degeneration . No evidence of neurotoxicity or teratogenicity was observed up to 100 mg/kg/day in rabbit models.
Environmental Fate
Hydrolysis half-lives vary from 12 days (pH 4) to 3 hours (pH 9), indicating instability in alkaline environments. Soil adsorption coefficients (Koc = 450–600 L/kg) suggest moderate mobility, with photodegradation contributing to field dissipation (DT₅₀ = 18–24 days) . Metabolites include 3,4-dichlorobenzoic acid and triazole-5-carboxylic acid, both classified as non-persistent in aquatic systems.
Comparative Analysis with Analogous Compounds
Structural Analogues
Key comparisons with related triazolones:
| Compound | Substituent | LogP | MIC (S. aureus) | ED₅₀ (MES) |
|---|---|---|---|---|
| 5-Methyl-4-phenyl derivative | Methyl at C5 | 2.1 | 32 μg/mL | 45 mg/kg |
| TP-315 | Thione at C3 | 3.2 | 64 μg/mL | 28 mg/kg |
| Tetraconazole | CF₃CH₂O side chain | 4.7 | N/A | N/A |
The 3,4-dichlorophenyl group in the target compound enhances anticonvulsant potency but reduces antimicrobial breadth compared to thione-containing analogs .
Patent Landscape
As of 2025, 14 patents reference 5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one, primarily in:
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WO202408723A1: Antiepileptic formulations with improved blood-brain barrier penetration.
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US11999721B2: Synergistic fungicidal compositions with strobilurins.
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EP4129229A1: Metal-organic frameworks for controlled drug delivery.
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